molecular formula C12H18N2O4 B1379266 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate CAS No. 1822575-16-5

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate

Cat. No. B1379266
CAS RN: 1822575-16-5
M. Wt: 254.28 g/mol
InChI Key: KVJVGSUDWMVQKW-UHFFFAOYSA-N
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Description

“1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1822575-16-5 . It has a molecular weight of 254.29 . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3 . This indicates the presence of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 254.29 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

  • Chiral Auxiliary in Peptide Synthesis : 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate, under its derivative form tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been used as a chiral auxiliary in dipeptide synthesis. This compound facilitated the preparation of enantiomerically pure compounds, showcasing its utility in creating precise molecular configurations in peptide chains (Studer, Hintermann, & Seebach, 1995).

Antimicrobial Applications

  • Antimicrobial Activity : A derivative, 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, served as an initial compound in synthesizing novel pyrrolidine derivatives with significant antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Synthesis of Biologically Active Compounds

  • Intermediate in Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in synthesizing compounds like omisertinib (AZD9291), was developed from a starting material including 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate. This highlights its role in the synthesis of medically significant compounds (Zhao et al., 2017).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-cyanopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJVGSUDWMVQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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